molecular formula C16H24N2O3S B4566070 N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide

N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide

Cat. No.: B4566070
M. Wt: 324.4 g/mol
InChI Key: GNWFNWHRSFKNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide is a useful research compound. Its molecular formula is C16H24N2O3S and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15076381 g/mol and the complexity rating of the compound is 460. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Material Applications

N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide and related sulfonamide compounds have been extensively researched for their applications in material science, particularly in the synthesis of novel polymers and membranes. For example, composite NF membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) were synthesized for desalination, showing promising salt rejection and antifouling properties due to their hydrophilic nature. These membranes demonstrated a significant capacity for water flux and molecular weight cutoff, indicating potential utility in water purification technologies (Padaki et al., 2013).

Chemical Synthesis and Medicinal Chemistry

In the realm of chemical synthesis and medicinal chemistry, sulfonamide compounds have shown versatility. For instance, the stereoselective cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group has enabled the synthesis and transformation of cyclic sulfoximines, showcasing a method for the creation of cyclic structures with potential pharmaceutical applications (Ye et al., 2014). Furthermore, novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety have been synthesized and evaluated for antimicrobial activity, highlighting the role of sulfonamide compounds in the development of new antimicrobial agents (Darwish et al., 2014).

Insecticide Development

Sulfoxaflor, a novel insecticide targeting sap-feeding pests, exemplifies the application of sulfonamide-related compounds in agriculture. As the first of a new class of insect control agents (the sulfoximines), sulfoxaflor exhibits broad-spectrum efficacy against a variety of sap-feeding insect pests, including those resistant to other insecticides. This highlights the significance of sulfonamide compounds in developing new solutions for pest management (Sparks et al., 2013).

Properties

IUPAC Name

N-cyclopentyl-2-(N-methylsulfonylanilino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-15(16(19)17-13-9-7-8-10-13)18(22(2,20)21)14-11-5-4-6-12-14/h4-6,11-13,15H,3,7-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWFNWHRSFKNQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCC1)N(C2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 2
Reactant of Route 2
N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 3
Reactant of Route 3
N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 4
Reactant of Route 4
N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 5
Reactant of Route 5
N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide
Reactant of Route 6
N-cyclopentyl-2-[(methylsulfonyl)(phenyl)amino]butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.